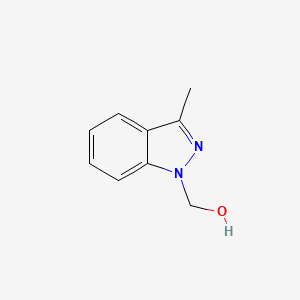

(3-Methyl-1H-indazol-1-yl)methanol

説明

Structure

3D Structure

特性

分子式 |

C9H10N2O |

|---|---|

分子量 |

162.19 g/mol |

IUPAC名 |

(3-methylindazol-1-yl)methanol |

InChI |

InChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3 |

InChIキー |

ZRVTZOFEHPNERS-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C2=CC=CC=C12)CO |

製品の起源 |

United States |

Mechanistic Investigations of 3 Methyl 1h Indazol 1 Yl Methanol Formation and Reactivity

Elucidation of the Reaction Mechanism for N1-Hydroxymethylation

The formation of (3-Methyl-1H-indazol-1-yl)methanol is achieved through the N1-hydroxymethylation of 3-methyl-1H-indazole, typically involving the reaction with formaldehyde (B43269). The mechanism of this reaction, particularly for the broader class of indazoles, has been a subject of detailed study. nih.govacs.org

The reaction of NH-indazoles with formaldehyde can proceed under acidic or neutral conditions. nih.govacs.org In an acidic medium, such as in the presence of aqueous hydrochloric acid, the mechanism is believed to involve the protonation of formaldehyde, rendering it a more potent electrophile. nih.govacs.org The neutral indazole then acts as a nucleophile, attacking the protonated formaldehyde. Given that indazoles are relatively weak bases, a direct reaction between a protonated indazolium cation and formaldehyde (either neutral or protonated) is considered less likely. nih.govacs.org

There are two primary tautomeric forms of indazole: the 1H- and 2H-tautomers. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov The reaction with formaldehyde can, in principle, lead to either N1- or N2-hydroxymethylated products. However, studies on unsubstituted and substituted indazoles have shown that the N1-substituted isomer is often the major product, which is consistent with it being the more thermodynamically stable isomer. nih.gov

The reaction is reversible, and the stability of the resulting (indazol-1-yl)methanol derivative can be influenced by the presence of substituents on the indazole ring. acs.org For instance, electron-withdrawing groups can increase the susceptibility of the product to hydrolysis. acs.org The presence of a methyl group at the 3-position, as in 3-methyl-1H-indazole, is expected to influence the electron density of the nitrogen atoms and potentially the steric accessibility, thereby affecting the reaction kinetics and the stability of the product.

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of indazole chemistry, including the formation of derivatives like this compound. nih.govresearchgate.net These theoretical studies provide valuable insights into reaction mechanisms, stability of intermediates, and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications in Indazole Chemistry

DFT calculations have been widely applied to study the electronic properties, reactivity, and spectroscopic characteristics of indazole derivatives. researchgate.net These studies often employ methods like B3LYP with various basis sets to calculate properties such as molecular geometries, electronic energies, and NMR chemical shifts. nih.govresearchgate.net

In the context of indazole derivatization, DFT has been used to:

Determine the relative stabilities of N1- and N2-substituted isomers.

Analyze the electronic structure and frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Calculate the energy barriers for different reaction pathways, providing a rationale for observed product distributions.

Corroborate experimental findings, such as NMR and X-ray crystallographic data. nih.gov

Analysis of Energy Profiles and Transition States for Indazole Derivatization

While specific computational studies on the N1-hydroxymethylation of 3-methyl-1H-indazole are not extensively reported, research on related systems provides a strong framework for understanding the likely energy profiles and transition states. For the reaction of indazole with formaldehyde, DFT calculations have been used to compare the energies of the N1- and N2-hydroxymethylated products. These calculations have confirmed that the N1-isomer is thermodynamically more stable than the N2-isomer. nih.gov

The general approach to analyzing the reaction pathway involves mapping the potential energy surface as the reactants approach and transform into products. This allows for the identification of transition states, which represent the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For the N1-hydroxymethylation of 3-methyl-1H-indazole, a plausible transition state would involve the nucleophilic attack of the N1 nitrogen of the indazole on the carbon atom of formaldehyde. The geometry of this transition state would be influenced by both electronic and steric factors. The electron-donating nature of the 3-methyl group would likely increase the nucleophilicity of the indazole ring, potentially lowering the activation energy compared to the unsubstituted indazole.

Below is a hypothetical representation of key energetic parameters that would be investigated in a DFT study of this reaction.

| Parameter | Description | Expected Influence of 3-Methyl Group |

| ΔEreaction | The overall energy change of the reaction (Eproducts - Ereactants). | Likely to be exothermic, with the 3-methyl group having a minor effect on the overall thermodynamics. |

| Ea(N1) | The activation energy for the formation of the N1-isomer. | Expected to be lower than for unsubstituted indazole due to the electron-donating effect of the methyl group. |

| Ea(N2) | The activation energy for the formation of the N2-isomer. | The steric hindrance from the adjacent 3-methyl group may increase this activation energy relative to N1 attack. |

| ΔEisomers | The energy difference between the N1- and N2-products (EN1 - EN2). | The N1-isomer is expected to be thermodynamically more stable. |

Influence of Solvent and Reaction Conditions on Mechanistic Outcomes

The regioselectivity of N-alkylation reactions of indazoles is known to be highly dependent on the reaction conditions, including the choice of solvent, base, and electrophile. While specific studies on the hydroxymethylation of 3-methyl-1H-indazole under a wide range of conditions are limited, general trends observed for indazole alkylation can provide valuable insights.

The outcome of the reaction can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamically controlled reactions yield the most stable product.

The choice of solvent can significantly influence the regioselectivity of N-alkylation. In polar aprotic solvents like DMF, mixtures of N1 and N2 isomers are often observed. The solvent can affect the solvation of the indazole anion and the counter-ion, which in turn influences the accessibility of the N1 and N2 positions to the electrophile.

The base used to deprotonate the indazole also plays a crucial role. Strong, non-nucleophilic bases are often employed. The nature of the counter-ion of the base can also direct the regioselectivity through chelation effects, particularly if there are coordinating groups on the indazole ring.

The following table summarizes the potential effects of different reaction parameters on the N1-hydroxymethylation of 3-methyl-1H-indazole, based on general observations from indazole alkylation studies.

| Reaction Parameter | Potential Effect on N1-Hydroxymethylation |

| Solvent Polarity | Can influence the ratio of N1 to N2 products by differentially solvating the transition states leading to each isomer. |

| Base Strength | A stronger base will more effectively deprotonate the indazole, increasing the rate of reaction. |

| Counter-ion | The nature of the cation from the base can influence regioselectivity through coordination effects. |

| Temperature | Higher temperatures can favor the thermodynamically more stable N1-product, especially if the reaction is reversible. |

| Nature of Electrophile | While this article focuses on formaldehyde, the reactivity and steric bulk of other electrophiles would significantly impact the N1/N2 ratio. |

Structural Elucidation and Characterization of 3 Methyl 1h Indazol 1 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the neighboring protons. In a study of (1H-indazol-1-yl)methanol derivatives, the methylene (B1212753) (CH₂) protons of the hydroxymethyl group typically appear as a singlet in the range of δ 5.5-5.6 ppm. nih.gov For the parent compound, (3-Methyl-1H-indazol-1-yl)methanol, the aromatic protons on the benzene (B151609) ring and the methyl protons would exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous assignment. For instance, in related 3-methyl-1-substituted-1H-indazoles, the C3-methyl group typically appears as a singlet around δ 2.5-2.7 ppm. rsc.org The protons on the benzene portion of the indazole ring generally appear in the aromatic region (δ 7.0-8.2 ppm), with their specific shifts and multiplicities depending on the substitution pattern. rsc.org The hydroxyl (OH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration, though it has been noted to appear at different positions for N1 and N2 isomers. nih.gov

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) |

| 3-methyl-1-propyl-1H-indazole | CDCl₃ | 7.65 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 12.8 Hz, 2H), 7.15–7.02 (m, 1H), 4.27 (t, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.98–1.87 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H) |

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the complexity and symmetry of the structure. For indazole derivatives, the chemical shifts of the carbon atoms are highly sensitive to the substitution pattern on the heterocyclic and benzene rings. nih.govipb.pt In this compound, the methyl carbon (C3-CH₃) would resonate at a high field (low ppm value), typically around δ 12 ppm. rsc.org The methylene carbon of the N1-CH₂OH group is expected in the range of δ 55-65 ppm. The carbon atom at position 3 (C3), to which the methyl group is attached, is a key indicator for distinguishing between N1 and N2 isomers, appearing around 135 ppm for N1-substituted indazoles and 123 ppm for N2-substituted ones. nih.gov The remaining aromatic carbons would appear in the downfield region, typically between δ 110 and 150 ppm. nih.govrsc.org

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |

| 3-methyl-1-propyl-1H-indazole | CDCl₃ | 141.1, 140.4, 126.0, 123.2, 120.4, 119.5, 108.9, 50.2, 23.4, 11.9, 11.5 |

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

Advanced NMR Techniques for Structure Confirmation

To unequivocally establish the structure of this compound and differentiate it from its N2-isomer, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptnih.gov These experiments reveal correlations between nuclei, providing definitive evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would show correlations between the aromatic protons on the benzene ring, helping to assign their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This would definitively link the methylene protons to the methylene carbon and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com It is particularly powerful for identifying the site of substitution. For this compound, a key HMBC correlation would be observed between the methylene protons (N1-CH₂) and the C7a and C3 carbons of the indazole ring, confirming the attachment of the hydroxymethyl group to the N1 nitrogen. nih.gov Correlations between the C3-methyl protons and carbons C3 and C3a would further solidify the assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. ipb.ptnih.gov For indazole derivatives, NOESY can be crucial for differentiating regioisomers by observing spatial correlations between the substituent protons and the protons on the indazole core. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₉H₁₀N₂O), the expected exact mass is 162.0793 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), observing a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) that matches this calculated value to within a few parts per million provides strong evidence for the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for N-substituted indazoles often involve the loss of the substituent from the nitrogen atom. For this compound, a significant fragment would likely correspond to the loss of the hydroxymethyl group (•CH₂OH, 31 mass units) or water (H₂O, 18 mass units) from the molecular ion. Another expected fragmentation would be the formation of the stable 3-methyl-1H-indazolium cation. Analysis of analogs, such as 3-methyl-1-propyl-1H-indazole, shows a characteristic loss of the propyl substituent, leading to a prominent peak for the indazolyl fragment. rsc.org

Table 3: Mass Spectrometry Data for this compound Analogs

| Compound | Ionization Method | m/z (Fragment) |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | EI | 208 (M⁺), 193, 167, 139, 104, 77 |

| 3-methyl-1-propyl-1H-indazole | EI | 174 (M⁺), 145, 128, 91, 77 |

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the indazole ring system typically give rise to a series of sharp peaks in the 1450-1620 cm⁻¹ range. rsc.org A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050-1150 cm⁻¹. The presence of these key bands provides corroborating evidence for the proposed structure.

Table 4: Characteristic IR Absorption Frequencies for Indazole Analogs

| Compound | Key Functional Groups | Absorption Bands (cm⁻¹) |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | Aromatic C=C, C=N | 1594, 1507, 1443, 750 |

| 3-methyl-1-propyl-1H-indazole | C-H, Aromatic C=C, C=N | 1583, 1473, 1349, 1027, 747 |

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural proof for compounds that can be obtained as suitable single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions.

A study on (1H-indazol-1-yl)methanol and its nitro-substituted analogs revealed that these molecules form dimers in the solid state through intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of a neighboring molecule. nih.gov This type of analysis for this compound would confirm the N1-substitution pattern and provide precise geometric parameters for the entire molecule. The crystal structure would also reveal details about how the molecules pack in the crystal lattice, influenced by hydrogen bonding and other intermolecular forces. Such structural confirmation is considered the gold standard in chemical characterization. ipb.pt

Analysis of Crystal Packing and Intermolecular Interactions

The hydroxymethyl group (-CH₂OH) is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the hydroxyl oxygen). The indazole ring system contains two nitrogen atoms, with the N2 atom being a potential hydrogen bond acceptor. Consequently, strong intermolecular O-H···N hydrogen bonds are anticipated to be a dominant feature in the crystal packing of this compound. These interactions would link individual molecules into chains or more complex networks. For instance, in the crystal structure of the related compound (1H-Benzimidazol-1-yl)methanol, molecules are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains. researchgate.netnih.gov These chains are further interconnected by weaker C-H···O interactions, resulting in the formation of sheets. researchgate.netnih.gov

Comparison with Related Benzazole Methanol (B129727) Derivatives

A comparative analysis with structurally analogous benzazole methanols provides valuable insights into the expected crystallographic features of this compound. Benzimidazoles, benzoxazoles, and other indazole derivatives serve as excellent models for understanding the interplay of intermolecular forces in this class of compounds.

(1H-Benzimidazol-1-yl)methanol , as a close structural analog, offers a pertinent point of comparison. Its crystal structure reveals that the benzimidazole (B57391) ring is essentially planar. researchgate.netnih.gov The dominant intermolecular interaction is an O-H···N hydrogen bond that links the molecules into C(6) chains. researchgate.netnih.gov These chains are further organized into sheets through weak C-H···O hydrogen bonds. researchgate.netnih.gov This established packing motif highlights the strong directing effect of the N-hydroxymethyl group in forming robust hydrogen-bonded networks.

In 2-substituted benzoxazole (B165842) derivatives , N-H···N and C-H···N hydrogen bonds have been observed to play a role in the crystal packing. nih.gov The relative orientation of substituent groups can lead to different conformations and packing arrangements. nih.gov

For indazole derivatives, the position of the substituents is critical. The biological activities and molecular interactions of indazole-containing compounds are well-documented, often highlighting the importance of the indazole nucleus as a scaffold. nih.gov The interplay of hydrogen bonding and π-π stacking is a recurring theme in the structural chemistry of nitrogen-containing heterocyclic compounds. nih.govnih.govrsc.org

Chemical Transformations and Derivatization of 3 Methyl 1h Indazol 1 Yl Methanol

Reactions at the Hydroxymethyl Group (–CH2OH)

The hydroxymethyl group is a versatile handle for introducing new functionalities onto the indazole scaffold. Its primary alcohol nature allows for oxidation to aldehydes and carboxylic acids, as well as substitution reactions to form ethers and esters.

Oxidation Reactions of the Methanol (B129727) Moiety

The oxidation of the primary alcohol in (3-methyl-1H-indazol-1-yl)methanol provides a direct route to valuable intermediates such as 3-methyl-1H-indazole-1-carbaldehyde and 1-methyl-1H-indazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents can selectively convert the alcohol to the corresponding aldehyde. For instance, the nitrosation of indoles in a slightly acidic environment has been reported as a general method to access 1H-indazole-3-carboxaldehydes. nih.gov This transformation is significant as these aldehydes are key intermediates for creating a variety of polyfunctionalized 3-substituted indazoles. nih.gov

Stronger oxidizing conditions can further oxidize the alcohol or the intermediate aldehyde to the carboxylic acid. A patented process describes the preparation of 1-methylindazole-3-carboxylic acid, a known intermediate for the antiemetic drug Granisetron. google.com This highlights the industrial relevance of controlling the oxidation state of the C1-substituent.

Substitution Reactions (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo substitution reactions to form ethers and esters, thereby expanding the chemical space of accessible derivatives.

Esterification: The formation of esters is typically achieved through the reaction of the alcohol with a carboxylic acid or its derivative, often under acidic catalysis. This reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comthermofisher.com For example, reacting this compound with a suitable carboxylic acid in the presence of an acid catalyst like sulfuric acid would yield the corresponding ester. youtube.com

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Formation of Carbon–Carbon Bonds via the Hydroxymethyl Group

While direct C-C bond formation from the hydroxymethyl group is less common, it can be achieved through multi-step sequences. For instance, conversion of the alcohol to a halide or another suitable leaving group would enable its participation in cross-coupling reactions or reactions with organometallic reagents to form new carbon-carbon bonds.

Functionalization of the Indazole Ring System

The indazole ring, a bicyclic aromatic system, is amenable to functionalization through various strategies, including regioselective modifications at the C3-position and electrophilic aromatic substitution on the benzene (B151609) ring.

Regioselective C3-Functionalization Strategies of Indazoles

The C3-position of the indazole ring is a key site for introducing substituents that can significantly influence the molecule's properties. Various methods have been developed for the regioselective functionalization of this position.

One approach involves the transition metal-free C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.org While this specific example pertains to indoles, similar strategies could potentially be adapted for the C3-functionalization of indazoles. Another efficient method for C3-H alkylation of imidazopyridines, a related heterocyclic system, utilizes donor-acceptor cyclopropanes under Lewis acid-catalyzed conditions. nih.govnih.gov

Furthermore, the synthesis of 3-methyl-1H-indazole itself can be achieved through a diazotization reaction of 2-aminoacetophenone (B1585202) followed by reduction. google.comgoogle.com This synthetic route provides a foundational structure that can be further modified.

Electrophilic Aromatic Substitution on the Benzene Ring of Indazoles

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The position of substitution (ortho, meta, or para to the fused pyrazole (B372694) ring) is directed by the electronic nature of the indazole system and any existing substituents. dalalinstitute.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl2 or Br2 with a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.comlkouniv.ac.in

The directing effects of the indazole nucleus and the methyl group at the C3-position will influence the regioselectivity of these reactions. The indazole ring itself is generally considered to be electron-rich and can direct incoming electrophiles to specific positions on the benzene ring. dalalinstitute.com

Transition-Metal-Catalyzed Cross-Coupling Reactions on Indazole Derivatives

The functionalization of the indazole core is a pivotal step in medicinal chemistry and materials science, owing to the broad spectrum of biological activities associated with indazole-containing compounds. nih.gov Transition-metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the indazole scaffold, allowing for the synthesis of complex molecules with high precision and efficiency. nih.govdoabooks.org These reactions typically involve a transition metal catalyst, most commonly palladium or copper, which facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient methods for forming C(sp²)–C(sp²) bonds due to their mild conditions, tolerance of various functional groups, and the stability of the organoboronic acid reagents. nih.govrsc.org

C-3 Functionalization: The functionalization at the C-3 position of the indazole ring is crucial for developing new pharmaceutical precursors. mdpi.comresearchgate.net Direct arylation at this position can be challenging, but the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids provides a reliable pathway. mdpi.comresearchgate.net Research has shown that ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), are highly effective catalysts for this transformation, especially when immobilized in ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄). mdpi.com The use of ionic liquids not only can improve product yields but also facilitates catalyst recycling. mdpi.com

C-7 Functionalization: Regioselective functionalization of the six-membered ring of the indazole, specifically at the C-7 position, has also been successfully achieved. nih.gov A two-step process involving a direct and efficient regioselective C-7 bromination of a 4-substituted 1H-indazole, followed by a palladium-mediated Suzuki-Miyaura reaction, allows for the synthesis of novel C-7 arylated indazoles. nih.gov The optimization of the Suzuki-Miyaura step often involves screening various palladium catalysts, bases, and solvents. nih.gov For instance, the reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid has been optimized using catalysts like PdCl₂(PPh₃)₂. nih.gov

Below is a table summarizing the conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling on indazole derivatives.

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄/H₂O | High | mdpi.com |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10 mol%) | K₂CO₃ | Dioxane/H₂O | Moderate to Good | nih.gov |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various commercial boronic acids | Pd(dppf)Cl₂·DCM (0.05 eq.) | K₂CO₃ (3 eq.) | 1,4-Dioxane/H₂O | Not specified | rsc.org |

Copper-catalyzed cross-coupling reactions are particularly valuable for the formation of C-N bonds, enabling the N-alkylation and N-arylation of the indazole core. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity, as reactions can occur at either the N-1 or N-2 position, leading to regioisomers with potentially different biological activities. nih.gov

N-2 Selective Arylation: A copper(I) chloride (CuCl) catalyzed C-N cross-coupling reaction between commercially available 1H-indazoles and diaryliodonium salts has been developed, affording 2-substituted-2H-indazoles with complete N-2 regioselectivity and in good yields. rsc.org This method demonstrates broad structural versatility and its utility has been proven in the synthesis of known estrogen receptor β agonists. rsc.org Mechanistic studies suggest that the high regioselectivity is due to the weak base used in the system, which prevents the deprotonation of the indazole. rsc.org

N-1 and N-2 Selective Alkylation: Copper catalysis has also been employed for the site-selective cross-coupling of N-H heterocycles like indazole with substrates bearing benzylic C-H bonds. nih.gov Interestingly, the regioselectivity of this reaction can be controlled by the choice of co-catalytic additives. nih.gov While this method works effectively for various pyrazoles, reactions with indazole coupling partners have been observed to result in lower yields. nih.gov

The following table presents examples of copper-catalyzed cross-coupling reactions with indazole derivatives.

| Indazole Substrate | Coupling Partner | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazoles | Diaryliodonium salts | CuCl | Complete N(2)-regiocontrol for C-N bond formation. | Good | rsc.org |

| Indazole | Indane (Benzylic C-H) | Copper catalyst with additives | N-site selectivity controlled by co-catalytic additives. | 30-32% | nih.gov |

Applications of 3 Methyl 1h Indazol 1 Yl Methanol and Its Derivatives As Chemical Building Blocks

Role as a Synthetic Intermediate in Complex Organic Synthesis

(3-Methyl-1H-indazol-1-yl)methanol is a valuable synthetic intermediate due to the reactivity of its N-hydroxymethyl group. This functional group can be readily converted into other moieties, such as aldehydes, carboxylic acids, or halides, thereby providing a gateway to a vast chemical space. This versatility allows chemists to introduce the stable 3-methyl-1H-indazole core into larger, more complex molecular architectures.

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a known method to produce (1H-indazol-1-yl)methanol derivatives. nih.gov This N1-CH2OH group is essentially a masked aldehyde; it can be oxidized to form an indazole-1-carbaldehyde, a key precursor for various condensation reactions. Further oxidation yields the corresponding carboxylic acid. For instance, 1-methylindazole-3-carboxylic acid is a crucial intermediate for synthesizing the antiemetic drug Granisetron. scilit.com The synthesis involves converting the carboxylic acid to an acid chloride, which then reacts with an appropriate amine to form the final amide product. scilit.com

Furthermore, the hydroxyl group can be transformed into an excellent leaving group. For example, treatment with hydrobromic acid can convert the hydroxymethyl group into a bromomethyl group. researchgate.net This bromide is a reactive electrophile, susceptible to nucleophilic substitution, enabling the attachment of a wide variety of fragments, such as thiols, amines, and cyanides, to the indazole nitrogen via a methylene (B1212753) linker. researchgate.net

Table 1: Key Transformations of the Indazolyl-Methanol Scaffold

| Starting Material Analogue | Reagent(s) | Product Functional Group | Potential Subsequent Reactions | Reference |

| (1H-Indazol-1-yl)methanol | Mild Oxidizing Agent (e.g., MnO₂) | Aldehyde (-CHO) | Wittig reaction, Grignard addition, Reductive amination | N/A |

| (1H-Indazol-1-yl)methanol | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Amide coupling, Esterification, Reduction to alcohol | scilit.com |

| (Indazol-6-yl)methanol | HBr in Acetic Acid | Bromomethyl (-CH₂Br) | Nucleophilic substitution (e.g., with thiols, amines) | researchgate.net |

| (Indazol-6-yl)methanol | Mesyl Chloride (MsCl), Et₃N | Mesylate (-CH₂OMs) | Nucleophilic substitution | researchgate.net |

Application in the Construction of Advanced Heterocyclic Systems

The functional versatility of this compound derivatives makes them ideal precursors for constructing advanced heterocyclic systems. These systems often involve linking the indazole core to other heterocyclic rings, a common strategy in drug discovery to explore new chemical space and modulate pharmacological properties.

A primary method for building these complex structures is through transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net While the title compound itself is not directly used in coupling, it serves as a precursor to the necessary functionalized indazoles. For instance, the hydroxymethyl group can be removed and the indazole ring subsequently halogenated (e.g., iodinated at the 3-position) to prepare for coupling. mdpi.com

Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are particularly effective. researchgate.netresearchgate.net Research has demonstrated the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles via palladium-catalyzed cross-coupling of an ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroaryl boronic acids or stannanes. researchgate.net This approach allows for the direct formation of a C-C bond between the indazole C3 position and other heterocycles like pyrrole, thiazole, and isoxazole, creating complex bi-heteroaryl structures. researchgate.net The functional group at the N1 position, conceptually derived from the original hydroxymethyl group, can be further modified to fine-tune the molecule's properties. researchgate.net

Table 2: Examples of Advanced Heterocyclic Systems from Indazole Precursors

| Indazole Precursor | Coupling Partner | Reaction Type | Resulting Heterocyclic System | Reference |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Pyrrolboronic acid | Suzuki Coupling | 2-[3-(Pyrrol-2-yl)-1H-indazol-1-yl]acetate | researchgate.net |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate | Isoxazol-4-ylboronic acid | Suzuki Coupling | 2-[3-(Isoxazol-4-yl)-1H-indazol-1-yl]acetate | researchgate.net |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Thiazolylstannane | Stille Coupling | 2-[3-(Thiazol-2-yl)-1H-indazol-1-yl]acetate | researchgate.net |

| 7-Bromo-1H-indazole derivative | (4-Methoxyphenyl)boronic acid | Suzuki-Miyaura Coupling | 7-(4-Methoxyphenyl)-1H-indazole derivative | researchgate.net |

Design and Synthesis of Scaffold-Hopped Analogs

Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different scaffold to discover new, patentable molecules that retain or improve upon the desired biological activity. The indazole ring is frequently used as a bioisosteric replacement for other bicyclic heterocycles, most notably indole (B1671886). nih.govresearchgate.net

The structural similarity between indazole and indole, combined with different electronic properties and hydrogen bonding patterns, makes this a fruitful strategy. A key example is the successful scaffold hop from indole-based compounds to indazole-based analogs in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. Researchers began with a known indole-3-carboxylic acid lead compound and systematically replaced the indole core with an indazole-3-carboxylic acid framework. This modification led to a new family of potent dual inhibitors. researchgate.net

This approach allows chemists to navigate around existing patents, alter physicochemical properties like solubility and metabolic stability, and potentially discover novel binding interactions with the target protein. The ability to synthesize specific isomers and functionalized derivatives, starting from precursors like this compound, is critical to the success of such scaffold hopping endeavors.

Table 3: Scaffold Hopping from Indole to Indazole

| Original Scaffold | Replacement Scaffold | Biological Target | Rationale / Outcome | Reference |

| Indole | Indazole | MCL-1/BCL-2 | To develop novel dual inhibitors with a new chemical core. The resulting indazole-3-acylsulfonamides showed improved inhibition of both targets. | researchgate.net |

| Imidazopyridine | 1,2,4-Triazolopyridine | Not Specified | To block a site of metabolism and reduce lipophilicity, leading to improved metabolic stability in human liver microsomes. | N/A |

| Flavonoids | Various | hTopoII (Cancer) | To improve cytotoxic activity and reduce toxicity to normal cells. The scaffold-hopped analogs showed significantly higher activity. | N/A |

Precursor for Diversified Indazole Scaffolds in Material Science and Advanced Chemical Applications

Beyond pharmaceuticals, the indazole scaffold is a valuable component in the development of advanced materials, particularly in the field of organic electronics. researchgate.netresearchgate.net The tunable electronic and photophysical properties of indazole derivatives make them suitable for applications such as organic light-emitting diodes (OLEDs) and molecular photoswitches. scilit.comresearchgate.net

Functionalized indazoles serve as building blocks for creating materials with specific optical properties. For example, research has shown that 3-keto-indazole derivatives can exhibit multi-colored phosphorescence, with emission colors (blue, green, or red) dependent on the substituents attached to the ketoaryl group. rsc.org Such tunable emission is a highly desirable characteristic for designing new luminescent materials. In some cases, these derivatives can produce room-temperature phosphorescence when dispersed in a host matrix, a property of great interest for OLEDs and sensors. rsc.org

Furthermore, indazole derivatives have been explicitly identified as useful in OLED devices. researchgate.net The ability to modify the indazole core at various positions allows for the fine-tuning of frontier molecular orbital energy levels (HOMO/LUMO), which is crucial for designing efficient charge-transporting and light-emitting materials. By starting with a versatile precursor like this compound, chemists can synthesize a library of derivatives and systematically investigate their structure-property relationships for applications in next-generation electronic and photonic devices. The development of pyrazolylazoindazole scaffolds has also led to visible-light photoswitches whose properties can be controlled, highlighting the role of the indazole core in creating intelligent organic materials. scilit.com

Table 4: Applications of Indazole Derivatives in Material Science

| Indazole Derivative Class | Application Area | Key Property / Function | Reference |

| 3-Keto-indazoles | Luminescent Materials / OLEDs | Tunable, multi-colored phosphorescence | rsc.org |

| General π-conjugated 2H-indazoles | Organic Light-Emitting Diodes (OLEDs) | Used in lighting technology, electronically active materials | researchgate.net |

| Pyrazolylazoindazoles | Molecular Photoswitches | Reversible photo-isomerization under specific light wavelengths | scilit.com |

| General Indazole Derivatives | Electronically Active Materials | Used as components in materials for organic electronics | researchgate.net |

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes to Indazole Derivatives

The synthesis of indazole derivatives has evolved significantly, moving beyond classical methods towards more efficient and environmentally benign strategies. eurekaselect.com Future research into the synthesis of (3-Methyl-1H-indazol-1-yl)methanol will likely focus on improving the synthesis of its precursor, 3-methyl-1H-indazole, and the subsequent N-hydroxymethylation step.

Novel synthetic approaches that could be applied include:

Metal-Catalyzed Reactions : Modern synthetic chemistry has embraced metal-catalyzed reactions for their efficiency and selectivity in forming heterocyclic rings. eurekaselect.com This includes palladium-catalyzed C-H amination reactions to form the 1H-indazole ring system from readily available aminohydrazones. mdpi.comnih.gov

Ecologically Friendly Approaches : Green chemistry principles are becoming central to synthetic design. This involves using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. researchgate.net A patented method for synthesizing 3-methyl-1H-indazole involves the use of calcium metasilicate (B1246114) as a catalyst to improve the yield of the 2-nitroacetophenone intermediate, which is a step towards a more sustainable process due to the low cost and simple operation. google.com

One-Pot Reactions : Synthesizing complex molecules in a single reaction vessel without isolating intermediates, known as one-pot or tandem reactions, improves efficiency and reduces waste. organic-chemistry.org A future goal would be to develop a one-pot synthesis of this compound directly from simple precursors like 2-aminophenones. organic-chemistry.org

These advanced methods promise to enhance the efficiency, selectivity, and structural diversity of indazole synthesis, making compounds like this compound more accessible for further research. eurekaselect.com

Exploration of Unique Reactivity Patterns of this compound

The chemical reactivity of indazoles is well-documented, particularly concerning electrophilic substitution and reactions at the nitrogen atoms. chemicalbook.com The this compound compound possesses a unique combination of a C-3 methyl group and an N-1 hydroxymethyl group, which dictates its specific reactivity.

Future research will likely explore:

Reactivity of the N-hydroxymethyl Group : The N-CH₂OH moiety is a key functional handle. It can act as a precursor for various N-1 substituted indazoles. The regioselectivity of N-alkylation is a significant challenge in indazole chemistry, with reactions often yielding a mixture of N-1 and N-2 isomers. nih.gov Using this compound as a starting material ensures that subsequent modifications occur exclusively at the N-1 position, providing a direct route to specific N-1 alkylated derivatives. nih.gov

Influence of the C-3 Methyl Group : The methyl group at the 3-position influences the electronic properties of the indazole ring system. This can affect the regioselectivity of further electrophilic substitution reactions on the benzene (B151609) portion of the molecule. Understanding these electronic effects is crucial for designing reactions to create more complex, polysubstituted indazole architectures.

Formation of N-Heterocyclic Carbenes (NHCs) : Indazolium salts are precursors to indazol-3-ylidenes, a class of N-heterocyclic carbenes with applications in catalysis. capes.gov.br The N-1 substitution of this compound could be modified to explore the generation of novel NHC precursors and their subsequent catalytic activity.

Application of Flow Chemistry and Continuous Synthesis in Indazole Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is revolutionizing chemical synthesis in both academic and industrial settings. uc.ptporrua.mx This technology offers enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processing. acs.orgnih.gov

The application of flow chemistry to the synthesis of this compound could involve:

Telescoped Synthesis : Multiple synthetic steps can be combined into a single, continuous process without isolating intermediates. nih.gov The multi-step synthesis of the 3-methyl-1H-indazole core—involving nitration, reduction, diazotization, and cyclization—is an ideal candidate for a telescoped flow process. google.comnih.gov

Improved Safety : Many reactions in indazole synthesis involve hazardous reagents or highly energetic intermediates. rsc.org Flow reactors, with their small reaction volumes and superior heat transfer, allow these reactions to be performed safely under high-temperature and high-pressure conditions that would be dangerous on a large scale in a batch reactor. acs.orgdurham.ac.uk

Scalability and Efficiency : Flow systems can be run for extended periods to produce multi-gram or even kilogram quantities of the target compound on demand. acs.org This approach can significantly reduce reaction times, sometimes from hours to minutes, leading to higher productivity. mdpi.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Indazole Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of hazardous intermediates at large scale poses significant risks. | Small reactor volume and excellent heat/mass transfer enhance safety, especially for energetic reactions. acs.orgdurham.ac.uk |

| Scalability | Scaling up can be complex and non-linear, often requiring re-optimization. | Easily scalable by running the system for longer durations or by parallelizing reactors ("numbering-up"). acs.org |

| Efficiency | Often involves multiple workup and isolation steps, leading to lower overall yield and longer process times. | "Telescoping" reactions eliminates intermediate isolation, increasing efficiency and throughput. uc.ptnih.gov |

| Process Control | Difficult to precisely control parameters like temperature and mixing throughout a large vessel. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher consistency and yield. nih.gov |

| Reaction Time | Can range from several hours to days for multi-step sequences. acs.org | Drastically reduced reaction times, often from hours to minutes, by using superheated conditions. durham.ac.ukmdpi.com |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing conditions, and even planning entire synthetic routes. beilstein-journals.orgnih.gov

For this compound, these technologies offer several future possibilities:

Reaction Optimization : ML algorithms can be trained on datasets of chemical reactions to build models that predict the yield or selectivity of a reaction under different conditions (e.g., temperature, solvent, catalyst). beilstein-journals.orgresearchgate.net These models can then guide chemists to the optimal conditions for synthesizing this compound much faster than traditional trial-and-error experimentation. nih.gov

Impurity Prediction : AI tools can analyze a proposed reaction and predict the likely byproducts and impurities that may form. openreview.net This is invaluable for process development, as it allows for the design of purification strategies early in the process, accelerating the delivery of high-purity material.

Autonomous Discovery : The integration of ML algorithms with automated flow reactors creates "self-driving" laboratories. nih.gov Such a system could autonomously explore the reaction conditions for the synthesis of this compound, learn from the results of each experiment, and decide on the next set of conditions to maximize the yield, all without human intervention.

Computational Design of Novel this compound-based Architectures

Computational chemistry and in silico drug design have become indispensable for discovering and developing new therapeutic agents. nih.gov These methods allow researchers to design and screen virtual libraries of compounds for potential biological activity before committing resources to their synthesis.

The this compound scaffold can serve as a starting point for the computational design of new molecules with tailored properties. The process typically involves:

Target Identification : Identifying a biological target, such as a protein kinase or enzyme, that is implicated in a disease. Indazole derivatives are known to be potent kinase inhibitors. researchgate.net

Molecular Docking : The this compound structure is computationally "docked" into the active site of the target protein to predict its binding mode and affinity. nih.gov

Scaffold Modification : Based on the docking results, the scaffold is modified in silico. For example, various substituents could be added to the benzene ring to enhance interactions with the protein's active site.

ADMET Prediction : The newly designed virtual compounds are evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), to filter for candidates with a higher probability of success in clinical trials. nih.gov

This iterative cycle of design, docking, and evaluation allows for the rational design of novel indazole-based architectures with high predicted potency and favorable drug-like properties, guiding synthetic chemists toward the most promising candidates. nih.govnih.gov

Table 2: Hypothetical Workflow for Computational Design

| Step | Description | Tools & Techniques | Desired Outcome |

|---|---|---|---|

| 1. Scaffold Selection | Choose this compound as the core fragment. | Chemical informatics databases. | A defined starting chemical structure. |

| 2. Target Identification | Select a relevant biological target, e.g., a protein kinase involved in cancer. researchgate.net | Bioinformatics, literature review. | A validated 3D protein structure. |

| 3. Molecular Docking | Simulate the binding of the scaffold to the protein's active site. | AutoDock, Glide, GOLD. | Prediction of binding affinity and key interactions. nih.gov |

| 4. In Silico Derivatization | Computationally add functional groups to the scaffold to improve binding. | Molecular modeling software. | A virtual library of novel derivatives. |

| 5. QSAR Modeling | Develop a Quantitative Structure-Activity Relationship (QSAR) model to correlate structural features with activity. nih.gov | Statistical and ML models. | A predictive model to rank the new derivatives. |

| 6. ADMET Prediction | Evaluate the drug-likeness and potential toxicity of the top-ranked virtual compounds. nih.gov | In silico ADMET tools (e.g., SwissADME). | A short list of promising candidates for synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-1H-indazol-1-yl)methanol?

- Methodology : The compound can be synthesized via reduction of a precursor aldehyde, such as (3-Methyl-1H-indazol-1-yl)carbaldehyde, using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. Post-reduction purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .

- Validation : Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., hydroxymethyl proton resonance at δ 4.5–5.0 ppm) .

Q. How can the compound’s structure be unambiguously confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign - and -NMR peaks using 2D experiments (COSY, HSQC).

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Use SHELXT for space-group determination and SHELXL for refinement. Anisotropic displacement parameters and hydrogen-bonding networks validate geometry .

Q. What solvent systems are suitable for crystallization?

- Methodology : Screen polar aprotic solvents (e.g., DMSO, DMF) mixed with alcohols (methanol, ethanol). Slow evaporation at 4°C promotes nucleation. For challenging crystallizations, use diffusion layers (e.g., hexane overlain with methanol) .

Advanced Research Questions

Q. How can regioselective functionalization of the indazole core be achieved?

- Methodology : Employ directing groups (e.g., nitro, methyl) to control electrophilic substitution. For example, a methyl group at position 3 directs electrophiles to position 5. Use Pd-catalyzed cross-coupling (Suzuki, Heck) for arylations. Monitor regioselectivity via LC-MS and -NMR .

- Case Study : In a pyrazole-indanone hybrid, regioselective methylation was achieved using NaOH in ethanol, yielding >80% of the desired isomer .

Q. How to resolve discrepancies between experimental and computational structural data?

- Methodology :

Cross-validate : Compare DFT-optimized geometries (e.g., Gaussian, B3LYP/6-31G*) with X-ray bond lengths/angles.

Refine computational parameters : Adjust basis sets or solvation models to match experimental conditions.

Iterate : Use SHELXL’s TWIN command to model twinned crystals if DFT/experimental torsional angles diverge .

- Example : A DFT study of a triazolyl-indazole derivative showed <0.05 Å deviation in bond lengths compared to crystallographic data .

Q. What strategies minimize methanol interference in electrochemical studies?

- Methodology : In fuel cell applications, use flowing electrolyte systems (e.g., sulfuric acid) to isolate methanol crossover. Model hydrodynamic behavior using COMSOL Multiphysics to optimize electrode spacing and flow rates .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。